molecular formula C8H6Cl2F2O2S B2398653 4-(2,5-Dichlorothiophen-3-yl)-4,4-difluorobutanoic acid CAS No. 1097828-30-2

4-(2,5-Dichlorothiophen-3-yl)-4,4-difluorobutanoic acid

Cat. No.: B2398653
CAS No.: 1097828-30-2
M. Wt: 275.09
InChI Key: HDERWEQMSYIYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dichlorothiophen-3-yl)-4,4-difluorobutanoic acid is an organic compound that features a thiophene ring substituted with chlorine atoms at the 2 and 5 positions, and a butanoic acid chain with two fluorine atoms at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorothiophen-3-yl)-4,4-difluorobutanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through the reaction of 2,5-dichlorothiophene with appropriate reagents under controlled conditions.

    Introduction of the Butanoic Acid Chain: The butanoic acid chain is introduced via a series of reactions involving the addition of a butanoic acid derivative to the thiophene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorothiophen-3-yl)-4,4-difluorobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

4-(2,5-Dichlorothiophen-3-yl)-4,4-difluorobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorothiophen-3-yl)-4,4-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid
  • 4-(2,5-Dichlorothiophen-3-yl)pyrimidin-2-amine
  • 3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides

Uniqueness

4-(2,5-Dichlorothiophen-3-yl)-4,4-difluorobutanoic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-(2,5-dichlorothiophen-3-yl)-4,4-difluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2S/c9-5-3-4(7(10)15-5)8(11,12)2-1-6(13)14/h3H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDERWEQMSYIYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(CCC(=O)O)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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